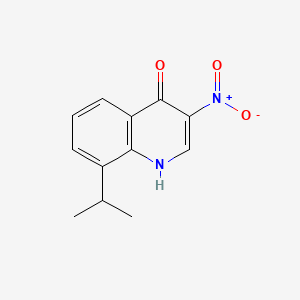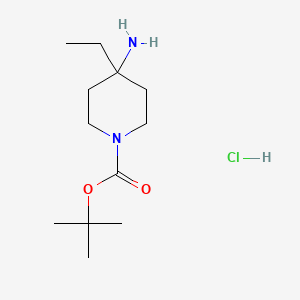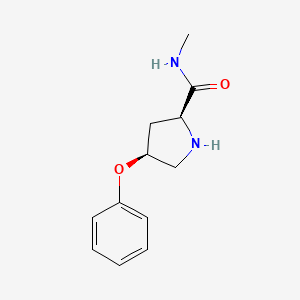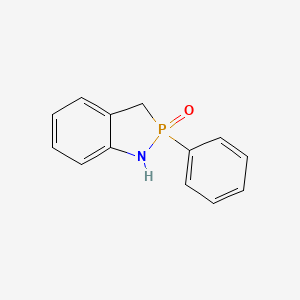![molecular formula C11H9BrO2 B13481423 6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
6-Bromospiro[chromane-2,1'-cyclopropan]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one typically involves the reaction of chromane derivatives with brominating agents. One common method involves the use of borane-THF complex in tetrahydrofuran (THF) at elevated temperatures. For example, a solution of 1 M Borane-THF complex in THF is added to a solution of the chromane derivative in THF, and the mixture is heated at 75°C for 16 hours . After cooling, the reaction mixture is quenched with methanol, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution. The organic layers are separated, dried, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent chromane-cyclopropane compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Parent chromane-cyclopropane compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromospiro[chromane-2,1’-cyclobutan]-4-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
6-Bromospiro[chromane-2,1’-cyclobutan]-4-amine: Contains an amine group instead of a ketone group.
Uniqueness
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is unique due to its spirocyclic structure with a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrO2 |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
6-bromospiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9BrO2/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11/h1-2,5H,3-4,6H2 |
Clé InChI |
QEABFRFBTSFXRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(=O)C3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)




![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)




